molecular formula C11H11BrO B8276707 3-(3-Bromopropyl)benzofuran

3-(3-Bromopropyl)benzofuran

Cat. No. B8276707
M. Wt: 239.11 g/mol
InChI Key: CGOILTSAOYTZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromopropyl)benzofuran is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromopropyl)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromopropyl)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Bromopropyl)benzofuran

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

3-(3-bromopropyl)-1-benzofuran

InChI

InChI=1S/C11H11BrO/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2

InChI Key

CGOILTSAOYTZRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of triphenylphosphine (2.07 g, 7.90 mmol) in methylene chloride (20 mL) was added bromine (0.4 mL, 7.90 mmol) dropwise. To the resulting cloudy mixture was added a solution of 3-benzofuran-3-yl-propan-1-ol (1.16 g, 6.58 mmol) and pyridine (1.07 mL, 13.2 mmol) in methylene chloride (10 mL). The reaction was stirred at room temperature for 4 hours, then was diluted with diethyl ether (100 mL) and filtered. The ethereal solution was washed with 1 M aqueous potassium hydrogen sulfate (50 mL), then with saturated aqueous sodium bicarbonate (50 mL), and finally with brine (50 mL), then was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuum. Flash chromatography on SiO2 (CH2Cl2) afforded 1.5 g (96%) of the title compound: 1H NMR (CDCl3, 400 MHz) δ 7.56 (d, J=7.8 Hz, 1 H), 7.47 (d, J=8.1 Hz, 1 H), 7.46 (s, 1 H), 7.7.22-7.35 (m, 2 H), 3.45 (t, J=6.4 Hz, 2 H), 2.87 (t, J=7.1 Hz, 2 H), 2.25 (quint, J=7.2 Hz, 2 H).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

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